molecular formula C7H5BrN4O B11872595 3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide

3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide

Cat. No.: B11872595
M. Wt: 241.04 g/mol
InChI Key: QCKHMVFXUFKLNL-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[1,2-a]pyrimidine family, known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide typically involves the reaction of 2-aminopyridine derivatives with α-haloketone derivatives. This reaction is often carried out in the presence of a solvent such as dimethyl sulfoxide (DMSO) at room temperature, accompanied by DMSO oxidation . Another method involves the use of ethyl acetate via one-pot tandem cyclization/bromination when only tert-butyl hydroperoxide (TBHP) is added .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity, while also considering cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Cyclization Reactions: Formation of imidazo[1,2-a]pyrimidine derivatives through cyclization processes.

    Oxidation Reactions: Oxidation reactions facilitated by reagents like TBHP.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various imidazo[1,2-a]pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide stands out due to its specific substitution pattern and potential for diverse functionalization, making it a versatile scaffold in medicinal chemistry.

Properties

Molecular Formula

C7H5BrN4O

Molecular Weight

241.04 g/mol

IUPAC Name

3-bromoimidazo[1,2-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C7H5BrN4O/c8-5-4(6(9)13)11-7-10-2-1-3-12(5)7/h1-3H,(H2,9,13)

InChI Key

QCKHMVFXUFKLNL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C(=O)N)Br

Origin of Product

United States

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